molecular formula C25H26O3 B1593246 1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone CAS No. 747414-18-2

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

Cat. No. B1593246
M. Wt: 374.5 g/mol
InChI Key: RLXQJELUJMDJFL-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone” is an organic compound. It contains a ketone functional group attached to a phenyl ring, which is further substituted with two benzyloxy groups at the 2nd and 4th positions and an isopropyl group at the 5th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl ring with benzyloxy and isopropyl groups. The ketone group could be introduced through a Friedel-Crafts acylation .


Molecular Structure Analysis

The compound has a phenyl ring which is a planar, cyclic and aromatic. The benzyloxy groups are electron-donating groups, which can have a significant effect on the chemical behavior of the molecule .


Chemical Reactions Analysis

The compound contains a ketone group, which is a common site for nucleophilic addition reactions. The benzyloxy groups might undergo substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid under room temperature with a relatively high boiling point due to the presence of aromatic rings .

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Isoxazoles: A strategy for synthesizing a series of new isoxazoles involves the preparation of bis(o-haloaryl)ethanones, highlighting a method potentially applicable to derivatives like "1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone" for synthesizing heterocyclic compounds with potential pharmacological activities (Olivera et al., 2000).

Material Science

  • Polymerization Catalysts: The synthesis and characterization of aluminum complexes of triaza ligands demonstrate their application as catalysts for the ring-opening polymerization of ε-caprolactone, suggesting that compounds with related structural motifs could serve as ligands or catalyst components in polymer synthesis (Bakthavachalam & Reddy, 2013).

Supramolecular Chemistry

  • Crystal Engineering: The study on crystal engineering of supramolecular assemblies using benzenetetracarboxylic acid and aza donor molecules demonstrates the potential of aromatic compounds in forming structured, crystalline materials with specific properties (Arora & Pedireddi, 2003).

Photocatalysis and Photochemistry

  • Photochemical Studies: Investigations into the photochemistry of lignin model dimers, like the study of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, offer insights into the behavior of aromatic ketones under light irradiation, relevant for understanding the photostability and reactivity of related compounds (Castellan et al., 1990).

Chemical Modification and Functionalization

  • Functionalization of Aromatics: The development of methods for the synthesis of functional aromatic multisulfonyl chlorides, including acetophenone derivatives, underscores the versatility of aromatic ketones in chemical synthesis and modification for producing advanced materials and intermediates (Percec et al., 2001).

properties

IUPAC Name

1-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O3/c1-18(2)22-14-23(19(3)26)25(28-17-21-12-8-5-9-13-21)15-24(22)27-16-20-10-6-4-7-11-20/h4-15,18H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXQJELUJMDJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647249
Record name 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone

CAS RN

747414-18-2
Record name 1-[2,4-Bis(benzyloxy)-5-(propan-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 1-(2,4-dihydroxy-5-isopropyl-phenyl)-ethanone (3.2 g), acetonitrile (60 ml) and potassium carbonate (10.6 g) in a a 250 ml single neck RB flask equipped with a reflux condenser and a guard tube was added benzyl bromide (9.1 ml). The reaction mixture was refluxed (90° C.) for 16 h. The progress of the reaction was monitored by TLC (10% EtOAc/n-hexane, product Rf˜0.5). On completion, acetonitrile was removed under reduced pressure. Water (100 ml) was added to the residue obtained and the resulting mixture was extracted with ethyl acetate (200 ml). The organic layer was dried over sodium sulphate. The solvent was removed under reduced pressure to give a residue to which n-hexane (150 ml) was added to give the product.
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Synthesis routes and methods II

Procedure details

1-(2,4-Dihydroxy-5-isopropyl-phenyl)-ethanone (1 eq) was dissolved in DMF and potassium carbonate (2.2 eq) then benzyl bromide (2.2 eq) were added. The suspension was heated, with stirring to 150° C., under nitrogen, for 16 hrs. The solution was cooled to room temperature and the mixture was poured into 1MHCl (aq) then extracted in to ethyl acetate. The organic phases were combined and washed again with 1MHCl (aq) then five times with brine solution. The organic phase was dried over MgSO4, filtered and concentrated in vacuo, to give a solid, which was purified by diethyl ether: hexane (1:1) trituration to give 1-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-ethanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Kim, J Kwon, J Goo, Y Choi, AE Cho - Journal of Molecular Graphics and …, 2019 - Elsevier
When intracellular reactive oxygen species (ROS) increase, cancer cells are more vulnerable to oxidative stress compared to normal cells; thus, the collapse of redox homeostasis can …
Number of citations: 4 www.sciencedirect.com
PA Brough, W Aherne, X Barril… - Journal of medicinal …, 2008 - ACS Publications
Inhibitors of the Hsp90 molecular chaperone are showing considerable promise as potential chemotherapeutic agents for cancer. Here, we describe the structure-based design, …
Number of citations: 490 pubs.acs.org
S Mangiola - Pubblicazioni dello IUSS, 2014 - annali.unife.it
Hsp90 is a protein of 90 kD that belongs to the family of the Heat Shock Proteins that are over expressed by the cells in response of a range of cellular stresses. Among the other …
Number of citations: 6 annali.unife.it

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